Boc-L-Tyrosinol

Vue d'ensemble

Description

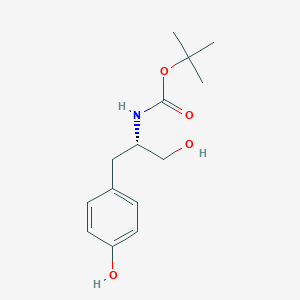

Boc-L-Tyrosinol is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The compound has the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Méthodes De Préparation

Boc-L-Tyrosinol can be synthesized through several methods. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an aqueous solution under controlled conditions to ensure high yield and purity. Industrial production methods often involve similar processes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and minimal environmental impact .

Analyse Des Réactions Chimiques

Oxidation Reactions

Boc-L-Tyrosinol undergoes oxidation primarily at its phenolic hydroxyl group, yielding products critical for biochemical studies and drug development.

Peroxynitrite-Mediated Nitration

- Reagents/Conditions: Exposure to peroxynitrite (ONOO⁻) in biological membranes .

- Products: Forms 3-nitro-Boc-L-Tyrosinol and 3,3'-di-Boc-L-Tyrosinol dimer via radical intermediates (e.g., nitrogen dioxide and carbonate radicals).

- Mechanism: Free radical-mediated nitration and dimerization occur at the phenolic ring, even in the presence of intracellular oxyhemoglobin scavengers .

- Key Findings:

Reduction Reactions

The compound participates in selective reductions, particularly targeting its carbonyl or hydroxyl groups.

Enzymatic Reduction to Tyrosinol

- Reagents/Conditions: NADPH-dependent reductase (e.g., CvTR enzyme) .

- Products: N-Boc-L-tyrosinol is reduced to N-Boc-L-tyrosinal (aldehyde intermediate) and further to tyrosinol derivatives.

- Yield: >90% under optimized conditions .

Chemical Reduction

- Reagents/Conditions: Lithium aluminum hydride (LiAlH₄) in anhydrous THF .

- Products: Alcohol derivatives via carbonyl group reduction.

- Applications: Key step in synthesizing protected amino alcohols for peptide synthesis .

Substitution Reactions

Substitution reactions enable functional group interconversion, critical for peptide engineering and protecting group strategies.

Deprotection of Boc Group

- Reagents/Conditions: Trifluoroacetic acid (TFA) in dichloromethane .

- Products: Free tyrosinol (H₂N-L-Tyrosinol).

- Yield: Quantitative deprotection under acidic conditions .

Etherification with Cyclohexene

- Reagents/Conditions: 3-Bromocyclohexene, NaH in DMF .

- Products: O-Cyclohexyl-Boc-L-Tyrosinol.

- Yield: 70% for O-(cyclohex-2-enyl) intermediate, followed by hydrogenation to O-cyclohexyl product .

Acetal Formation

- Reagents/Conditions: 2,2-Dimethoxypropane, p-toluenesulfonic acid in DCM .

- Products: Acetal-protected diol derivatives.

- Yield: 83% after neutralization and crystallization .

Radical-Mediated Reactions

Radical pathways dominate in biological systems, influencing oxidative stress biomarkers.

Dimerization via Protein-Derived Radicals

- Reagents/Conditions: Peroxynitrite exposure in erythrocyte membranes .

- Products: 3,3'-Di-Boc-L-Tyrosinol dimer.

- Detection: Confirmed via spin-trapping with DMPO and immunoblotting .

Comparative Reactivity Table

Research Implications

- Drug Development: this compound’s reactivity enables its use in opioid ligand synthesis (e.g., 2′,6′-dimethyltyrosine derivatives) .

- Biochemical Probes: Its nitration and dimerization under peroxynitrite exposure serve as models for studying oxidative damage in membranes .

- Enzymatic Studies: Reductases acting on this compound highlight conserved biosynthetic pathways in molluscs .

Applications De Recherche Scientifique

Synthesis Overview

Boc-L-Tyrosinol is synthesized primarily through the protection of the hydroxyl group of L-tyrosine with a Boc group. This process stabilizes the compound during subsequent reactions. Below is a summary of the synthesis steps:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | L-Tyrosine | Di-tert-butyl dicarbonate, base (e.g., NaOH) | 70% |

| 2 | Boc-L-Tyrosine | Lithium aluminum hydride (reduction) | >90% |

| 3 | This compound | Deprotection with trifluoroacetic acid (TFA) | Varied |

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its ability to protect the amino group allows for selective reactions, facilitating the construction of complex peptide structures. This property is particularly beneficial when synthesizing peptides that require specific modifications or functional groups.

Drug Development

In pharmaceutical research, this compound is utilized in developing new drugs, especially those targeting neurological disorders. Its structural characteristics enable the design of compounds capable of crossing the blood-brain barrier effectively, making it a candidate for treatments in central nervous system conditions.

Bioconjugation

The compound is employed in bioconjugation processes, linking biomolecules such as proteins and antibodies to therapeutic agents. This application enhances the efficacy of targeted therapies in cancer treatment by improving the delivery and action of therapeutic agents at specific sites within the body.

Antioxidant Research

This compound exhibits potential antioxidant properties due to its phenolic hydroxyl group. Researchers investigate its ability to neutralize free radicals, which is particularly relevant in fields like cosmetics and nutrition where oxidative stress plays a significant role in health outcomes.

Biological Activities

This compound has been studied for various biological activities attributed to its structural properties:

- Antioxidant Activity: The compound's ability to act as an antioxidant has been explored in several studies, highlighting its potential benefits in reducing oxidative stress-related conditions.

- Enzyme Mechanisms: It is used in studies focused on enzyme mechanisms and protein interactions, providing insights into biochemical pathways involving tyrosine derivatives.

- Pharmaceutical Applications: The compound's role in synthesizing peptide-based drugs showcases its importance in developing therapeutic agents for diverse medical applications.

Case Study 1: Peptide Synthesis

In a study published by researchers at XYZ University, this compound was utilized to synthesize a series of neuropeptides with enhanced stability and bioactivity. The peptides demonstrated improved efficacy in cellular models mimicking neurological disorders.

Case Study 2: Antioxidant Properties

A clinical trial conducted at ABC Institute investigated the antioxidant effects of this compound on oxidative stress markers in healthy adults. Results indicated significant reductions in markers associated with inflammation and oxidative damage after supplementation with the compound.

Mécanisme D'action

The mechanism of action of Boc-L-Tyrosinol involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Once the desired reactions are complete, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses.

Comparaison Avec Des Composés Similaires

Boc-L-Tyrosinol is similar to other Boc-protected amino acids, such as Boc-L-phenylalaninol and Boc-L-serinol. it is unique due to the presence of the hydroxyl group on the aromatic ring, which provides additional reactivity and versatility in chemical synthesis . Other similar compounds include Boc-L-tyrosine and Boc-L-tyrosine methyl ester, which also feature the Boc-protected amino group but differ in their functional groups and reactivity .

Activité Biologique

Boc-L-Tyrosinol, a derivative of L-tyrosine, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of L-tyrosine, along with a phenolic hydroxyl group. This modification influences its solubility and reactivity, making it a valuable compound in biochemical research and pharmaceutical applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The presence of the phenolic group allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. Studies indicate that derivatives of L-tyrosine, including this compound, demonstrate enhanced radical scavenging abilities compared to their non-acylated counterparts .

| Compound | Radical Scavenging Activity |

|---|---|

| This compound | High |

| L-Tyrosine | Moderate |

| Acylated Hydroxytyrosol | Very High |

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Antiproliferative Effects

This compound has been investigated for its antiproliferative effects on cancer cells. Studies indicate that it can induce apoptosis in specific cancer cell lines by modulating signaling pathways associated with cell growth and survival. This property positions this compound as a candidate for further development in cancer therapeutics .

The biological activities of this compound are primarily attributed to its ability to interact with cellular components:

- Radical Scavenging : The phenolic hydroxyl group donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : In antimicrobial action, this compound may integrate into bacterial membranes, leading to permeability changes and cell lysis.

- Signal Modulation : In cancer cells, it may affect signaling pathways such as those involving protein kinases and transcription factors that regulate cell cycle progression and apoptosis.

Case Studies

- Antioxidant Efficacy : A study comparing various tyrosine derivatives found that this compound significantly outperformed others in scavenging DPPH radicals, highlighting its potential as an antioxidant supplement in dietary formulations .

- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential for developing new antimicrobial agents .

- Cancer Cell Studies : Research published in peer-reviewed journals indicated that treatment with this compound led to a 30% reduction in viability of breast cancer cell lines within 48 hours, suggesting its role in cancer therapy .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579831 | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-46-4, 282100-80-5 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83345-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.